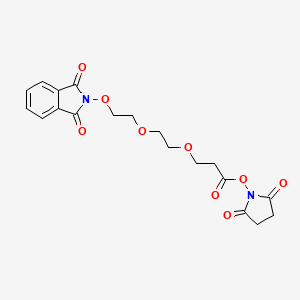

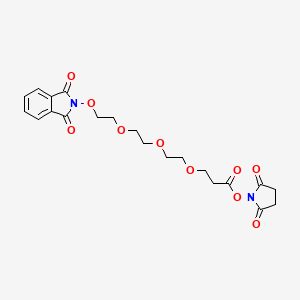

NHPI-PEG2-C2-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El éster de NHS de NHPI-PEG2-C2 es un enlazador no escindido que contiene dos unidades de polietilenglicol (PEG). Se utiliza principalmente en la síntesis de conjugados anticuerpo-fármaco (ADC), que son terapias contra el cáncer dirigidas que administran fármacos citotóxicos directamente a las células cancerosas, minimizando el daño a las células sanas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster de NHS de NHPI-PEG2-C2 implica varios pasos:

PEGilación: El proceso comienza con la PEGilación de NHPI (N-hidroxiftalimida) para formar NHPI-PEG2.

Activación: El NHPI PEGilado se activa luego con N-hidroxisuccinimida (NHS) para formar el éster de NHS.

Las condiciones de reacción típicas incluyen:

Solvente: Dimetilformamida (DMF) o diclorometano (DCM).

Catalizador: La diciclohexilcarbodiimida (DCC) se utiliza a menudo para facilitar la reacción de acoplamiento.

Temperatura: Las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar una conversión completa.

Métodos de producción industrial

La producción industrial del éster de NHS de NHPI-PEG2-C2 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando:

Síntesis automatizada: Uso de sintetizadores automatizados para garantizar la coherencia y la eficiencia.

Purificación: Se emplean técnicas como la cromatografía en columna y la recristalización para lograr altos niveles de pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El éster de NHS de NHPI-PEG2-C2 experimenta principalmente reacciones de sustitución debido a la presencia del grupo éster de NHS. Este grupo es altamente reactivo hacia los nucleófilos, lo que lo hace adecuado para la conjugación con aminas.

Reactivos y condiciones comunes

Reactivos: Los nucleófilos comunes incluyen aminas primarias y secundarias.

Condiciones: Las reacciones se llevan a cabo típicamente en solventes acuosos u orgánicos a un pH neutro o ligeramente básico.

Productos principales

El producto principal de estas reacciones es el conjugado formado entre el éster de NHS de NHPI-PEG2-C2 y el nucleófilo. Por ejemplo, cuando se hace reaccionar con un anticuerpo, el producto es un conjugado anticuerpo-fármaco.

Aplicaciones Científicas De Investigación

El éster de NHS de NHPI-PEG2-C2 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como enlazador en la síntesis de moléculas complejas.

Biología: Facilita el estudio de las interacciones y modificaciones de proteínas.

Medicina: Integral en el desarrollo de terapias contra el cáncer dirigidas, particularmente ADC.

Industria: Se emplea en la producción de bioconjugados con fines diagnósticos y terapéuticos

Mecanismo De Acción

El mecanismo de acción del éster de NHS de NHPI-PEG2-C2 implica la formación de enlaces amida estables con nucleófilos. Esta reacción se ve facilitada por el grupo éster de NHS, que es altamente reactivo hacia las aminas. Las unidades de PEG proporcionan flexibilidad y solubilidad, mejorando la estabilidad y eficacia generales de los conjugados formados.

Comparación Con Compuestos Similares

Compuestos similares

Éster de NHS de NHPI-PEG4: Contiene cuatro unidades de PEG, lo que proporciona mayor flexibilidad y solubilidad.

NHPI-PEG2-C2-Maleimida: Presenta un grupo maleimida en lugar de un éster de NHS, lo que lo hace reactivo hacia los tioles en lugar de las aminas.

Singularidad

El éster de NHS de NHPI-PEG2-C2 es único debido a su combinación específica de unidades de PEG y grupo éster de NHS, lo que lo hace muy adecuado para la conjugación con aminas. Su naturaleza no escindida asegura la estabilidad de los conjugados formados, lo cual es crucial para las aplicaciones en la administración dirigida de fármacos .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Propiedades

Fórmula molecular |

C19H20N2O9 |

|---|---|

Peso molecular |

420.4 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C19H20N2O9/c22-15-5-6-16(23)20(15)30-17(24)7-8-27-9-10-28-11-12-29-21-18(25)13-3-1-2-4-14(13)19(21)26/h1-4H,5-12H2 |

Clave InChI |

UXABBPKGOKMLNT-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCON2C(=O)C3=CC=CC=C3C2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818383.png)

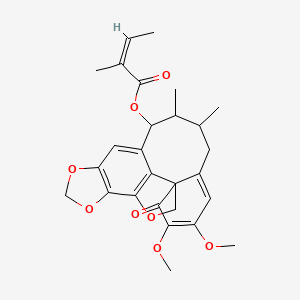

![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate](/img/structure/B10818399.png)

![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10818403.png)

![[(7R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818407.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)

![5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)

![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)

![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)